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Compound of Interest

Compound Name: Casein hydrolysate

Cat. No.: B15572845

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of casein
hydrolysates derived from various milk sources, including bovine, goat, sheep, and buffalo.
The data presented is supported by experimental findings from peer-reviewed studies, offering
insights into their potential applications in the food and pharmaceutical industries.

Comparative Analysis of Functional Properties

The functional properties of casein hydrolysates are significantly influenced by the milk
source and the enzymatic treatment used for hydrolysis. Key properties such as antioxidant
activity, emulsifying capacity, and foaming ability vary, making certain hydrolysates more
suitable for specific applications.

Antioxidant Activity

Casein hydrolysates are a known source of antioxidant peptides that can scavenge free
radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-
picrylhydrazyl) radical scavenging assay, where a higher percentage of inhibition indicates
greater antioxidant potential.
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Source of Casein

Enzymatic
Treatment

DPPH Radical
Scavenging Reference
Activity (%)

Bovine

Trypsin

92.59 [1]

Buffalo

Trypsin

Not explicitly stated,
but shown to have
[1]

high antioxidant

activity.

Bovine

Alcalase

High antioxidant

[1]

activity

Buffalo

Alcalase

High antioxidant
[1]

activity

Goat

Flavourzyme

High degree of
hydrolysis, suggesting
potential for high

bioactivity.

Sheep

Flavourzyme

Highest amount of
free amino acids,
indicating extensive

hydrolysis.

Cow

Flavourzyme

High a-amylase
inhibition, another

indicator of bioactivity.

Water Buffalo

Flavourzyme

Highest a-amylase

inhibition.

Lower degree of

Goat Neutrase hydrolysis compared
to Flavourzyme.
Lowest degree of

Sheep Neutrase hydrolysis among the

tested samples.
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Note: Direct numerical comparison of DPPH values across different studies can be challenging
due to variations in experimental conditions. However, the data indicates that both the milk
source and the enzyme used play a crucial role in the antioxidant potential of the resulting
hydrolysates. For instance, trypsin and alcalase treatments of both bovine and buffalo casein
yield hydrolysates with high antioxidant activity. Flavourzyme appears to be more aggressive in
hydrolyzing casein from various sources, leading to a higher degree of hydrolysis and the
release of smaller peptides, which may contribute to their bioactivity.

Emulsifying Properties

The ability of casein hydrolysates to form and stabilize emulsions is critical for their
application in food formulations. This is quantified by the Emulsifying Activity Index (EAI) and
Emulsion Stability Index (ESI). A higher EAI indicates a greater ability to form an emulsion,
while a higher ESI suggests better stability of the emulsion over time.

Source of Enzymatic ]
) EAI (m?lg) ESI (min) Reference
Casein Treatment
Trypsin (DH
Soy Hydrolysate 12.2 38.3
6.5%)
Whey Protein o ) Varies with pH
Subtilisin/Trypsin 8 - 10
Concentrate and DH

Note: While specific comparative data for EAl and ESI of casein hydrolysates from different
milk sources was not available in a single study, the provided data on other protein
hydrolysates illustrates the typical range of these values. The emulsifying properties are
influenced by the degree of hydrolysis (DH) and the pH of the system.

Foaming Properties

The capacity to form foam and the stability of that foam are important functional attributes for
applications in products like mousses and meringues. Foaming capacity is often measured as
the volume of foam produced, while foam stability is the time taken for the foam volume to
reduce by half.
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Source of Enzymatic Foaming .
) ) Foam Stability  Reference
Casein Treatment Capacity
Casein ) High initial foam Generally inferior
Various i )
Hydrolysates levels to intact proteins
Whey ) ) Generally inferior
Various Variable ) )
Hydrolysates to intact proteins

Note: All casein hydrolysates tend to form high initial foam levels. However, the stability of the
foam is often lower than that of the intact casein. Interestingly, a higher proportion of larger
peptides (>7 kDa) in casein hydrolysates has been positively correlated with foam stability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are the protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable
DPPH radical, causing a color change that can be measured spectrophotometrically.

e Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1073 M) is prepared in a
suitable solvent like methanol or ethanol. This stock solution is then diluted to obtain a
working solution with an absorbance of approximately 1.0 at 517 nm.

o Reaction Mixture: A small volume of the casein hydrolysate sample (e.g., 20 pl) is mixed
with a larger volume of the DPPH working solution (e.g., 200 pl) in a 96-well microplate.

 Incubation: The mixture is incubated in the dark for a specific period (e.g., 3-5 minutes or 30
minutes) to allow the reaction to occur.

o Measurement: The absorbance of the solution is measured at 517 nm using a
spectrophotometer or microplate reader.

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) /
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Absorbance of Control] x 100

Emulsifying Activity Index (EAI) and Emulsion Stability
Index (ESI)

These indices are determined by creating an oil-in-water emulsion and measuring its turbidity

over time.

o Emulsion Formation: A specific volume of oil (e.g., vegetable oil) is added to a solution of the
casein hydrolysate. The mixture is then homogenized at high speed for a set duration (e.g.,

1 minute) to form an emulsion.

e Initial Absorbance (Ao): Immediately after homogenization, an aliquot of the emulsion is
taken from the bottom of the container and diluted with a surfactant solution (e.g., 0.1%
SDS). The absorbance of the diluted emulsion is measured at 500 nm. This is Ao.

e Absorbance after Time (A1o0): The emulsion is allowed to stand for a specific period (e.g., 10
minutes). Another aliquot is then taken from the bottom, diluted in the same manner, and its
absorbance is measured at 500 nm. This is Azo.

 Calculations:
o EAI (m?/g) = (2 x 2.303 x Ao x Dilution Factor) / (c x ¢ x 10000)
= where: ¢ = protein concentration (g/mL), ¢ = oil volume fraction.
o ESI (min) = (Ao / (Ao - A10)) x 10

Foaming Capacity and Foam Stability

These properties are assessed by whipping a protein solution and measuring the resulting

foam volume and its decay.

e Foam Formation: A defined volume of the casein hydrolysate solution (e.g., 15 mL) is
whipped at high speed using a homogenizer or blender for a specific time (e.g., 5 minutes).

e Foaming Capacity: The total volume of the foam produced is immediately measured in a

graduated cylinder.
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o Foaming Capacity (%) = (Foam Volume / Initial Sample Volume) x 100

o Foam Stability: The foam is left undisturbed, and its volume is recorded after a set time (e.qg.,
30 minutes).

o Foam Stability (%) = (Foam Volume after 30 min / Initial Foam Volume) x 100

Signaling Pathways and Bioactivity

Bioactive peptides derived from casein hydrolysates can exert their effects by modulating
specific cellular signaling pathways. A key area of research is their anti-inflammatory activity.

Anti-inflammatory Signaling Pathway

Certain casein-derived peptides have been shown to modulate inflammatory responses by
inhibiting the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK
(mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the
production of pro-inflammatory mediators.

Inhibits

Pro-inflammatory

Mediators (e.g., TNF-q, IL-6)

Casein-Derived
Peptide

Click to download full resolution via product page

Caption: Inhibition of LPS-induced inflammation by casein-derived peptides.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15572845?utm_src=pdf-body
https://www.benchchem.com/product/b15572845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Workflow

The following diagram outlines a general workflow for the production and functional
characterization of casein hydrolysates.
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Caption: General workflow for producing and testing casein hydrolysates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15572845?utm_src=pdf-body
https://www.benchchem.com/product/b15572845?utm_src=pdf-body-img
https://www.benchchem.com/product/b15572845?utm_src=pdf-body
https://www.benchchem.com/product/b15572845?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

References

e 1.ijras.org [ijras.org]
o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Comparative Guide to the Functional Properties of
Casein Hydrolysates from Diverse Sources]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572845#functional-property-comparison-of-casein-
hydrolysate-from-different-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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